molecular formula C23H26N4O3 B2544115 ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 605625-69-2

ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2544115
CAS No.: 605625-69-2
M. Wt: 406.486
InChI Key: VIQRTMNSLAPETN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring via an acetamido bridge, further conjugated to an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-30-23(29)17-7-9-18(10-8-17)24-21(28)15-27-13-11-16(12-14-27)22-25-19-5-3-4-6-20(19)26-22/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRTMNSLAPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole-Piperidine Core

Several analogs modify substituents on the benzimidazole or piperidine rings, altering biological and physical properties:

Compound Name Substituents on Benzimidazole/Piperidine Molecular Weight Melting Point (°C) Yield (%) Purity (%) Key Reference
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate (80) Methyl on benzimidazole 407.2 75–76 77 99
Ethyl 4-(2-(4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate (38) 4-Cyanobenzyl on benzimidazole 481.2 152–154 55 99
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (3) Methylamino linker 295.3 255 65 N/A
  • Key Observations: The introduction of a 4-cyanobenzyl group (compound 38) increases molecular weight by ~74 Da compared to the methyl-substituted analog (80), likely enhancing hydrophobic interactions but reducing synthetic yield (55% vs. 77%) . The methylamino-linked compound (3) exhibits a significantly higher melting point (255°C), suggesting greater crystallinity due to hydrogen bonding from the free amino group .

Linker Modifications: Acetamido vs. Thioacetamido vs. Hydrazide

Structural analogs with alternative linkers demonstrate divergent reactivity and bioactivity:

Compound Name Linker Type Key Properties Reference
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21) Thioacetamido Yield: 65%; IR ν(C=S): 680 cm⁻¹
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a) Hydrazide Potential kinase inhibitor
Target Compound Acetamido Enhanced stability over thio derivatives N/A
  • Key Observations :
    • The thioacetamido linker in A21 introduces a sulfur atom, which may reduce metabolic stability compared to the oxygen-based acetamido bridge in the target compound .
    • Hydrazide derivatives (e.g., 6a) are reported as multi-kinase inhibitors, highlighting the role of the linker in modulating biological activity .

Heterocyclic Replacements: Pyridazine and Isoxazole Derivatives

Ethyl benzoate esters with alternative heterocycles exhibit distinct electronic profiles:

Compound Name Heterocycle Notable Feature Reference
I-6230 Pyridazin-3-yl Electron-deficient ring system
I-6373 3-Methylisoxazol-5-yl Enhanced solubility in aqueous media
  • Isoxazole-containing compounds (e.g., I-6373) may offer improved solubility due to the polar oxygen atom .

Implications for Drug Development

The benzimidazole-piperidine-acetamido scaffold shows promise in kinase inhibition (e.g., compound 37, a cyanobenzyl derivative with 99% purity) . Modifications to the linker and substituents can fine-tune pharmacokinetic properties, such as metabolic stability and target selectivity.

Conclusion Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate occupies a unique niche among benzimidazole derivatives, with its acetamido-piperidine linker balancing stability and bioactivity. Structural analogs highlight the critical roles of substituents, linkers, and heterocycles in optimizing drug-like properties.

Biological Activity

Ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate, a compound with significant structural complexity, has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its pharmacological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

  • Molecular Formula : C28H39N3O2
  • Molecular Weight : 449.639 g/mol
  • CAS Number : 202189-77-3

The compound features a benzimidazole moiety linked to a piperidine ring, which is known for contributing to various biological activities, particularly in medicinal chemistry.

Antibacterial Activity

Recent studies have indicated that derivatives of piperidine, similar to this compound, exhibit notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various piperidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can enhance antibacterial efficacy. Electron-donating and electron-withdrawing groups significantly influence the activity against bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound's structure suggests potential antifungal activity. Research has demonstrated that certain piperidine derivatives exhibit antifungal effects against Candida albicans and other fungal pathogens:

  • MIC Values : The antifungal activity of related compounds was noted with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Study on Piperidine Derivatives

A comprehensive study evaluated a series of piperidine derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions on the phenyl ring displayed strong inhibition against various bacterial and fungal species:

CompoundBacterial StrainMIC (µM)
Compound AS. aureus5.64
Compound BE. coli8.33
Compound CC. albicans16.69

These findings underscore the importance of structural modifications in enhancing biological activity.

Electrophilic Properties and Mechanisms

Research into the electrophilic nature of similar compounds revealed that they could selectively induce cell death via ferroptosis, highlighting a novel mechanism of action that could be leveraged for therapeutic purposes . This aspect is particularly relevant for developing drugs targeting resistant bacterial strains.

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